molecular formula C6H12O3P+ B090933 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide CAS No. 16352-18-4

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Cat. No. B090933
CAS RN: 16352-18-4
M. Wt: 163.13 g/mol
InChI Key: MWVBQXVOGPKEII-UHFFFAOYSA-N
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Description

The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide is a versatile reagent used in various chemical reactions and analyses. It serves as a phosphitylation reagent in quantitative 31P NMR analysis, particularly for the hydroxyl groups in lignins, as described in one study . The compound's derivatives have been shown to undergo interesting reactions, such as the formation of regioisomeric cage (P–C/P–O)-phosphoranes when reacted with hexafluoroacetone .

Synthesis Analysis

The synthesis of derivatives of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide can lead to complex structures with significant implications for their reactivity. For instance, the reaction with hexafluoroacetone results in cage phosphoranes, which can further rearrange and hydrolyze to yield various products . Another study describes the synthesis of a related compound, 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene, although it does not directly involve the dioxaphospholane structure .

Molecular Structure Analysis

The molecular structure of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide derivatives has been confirmed by X-ray diffraction (XRD), which provides detailed insights into the arrangement of atoms and the stereochemistry of the resulting compounds . This structural information is crucial for understanding the reactivity and potential applications of these molecules.

Chemical Reactions Analysis

Chemical reactions involving 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide derivatives are diverse. One study reports the formation of E oxime and benzonitrile from the reaction of a dioxaphospholane derivative with hydroxylamine, indicating a fragmentation mechanism . Another study discusses the reaction of a dioxetane with triphenylphosphine, leading to a dioxaphospholane derivative, with kinetic studies carried out by chemiluminescence .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide and its derivatives are influenced by their molecular structure. For example, the regioisomeric cage phosphoranes exhibit high stereoselectivity in their rearrangement reactions . The compound 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane, while not the exact compound , provides a useful comparison for understanding the behavior of similar molecules in terms of ion pair formation rates in different solvents .

Scientific Research Applications

  • Quantitative Analysis of Hydroxyl Groups in Lignins : It's used as a phosphitylation reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins. This provides excellent resolution of phenolic hydroxyl environments, though it compromises resolution in the aliphatic hydroxyl region (Granata & Argyropoulos, 1995).

  • Synthesis of Allylphosphonates : Employed in palladium-catalyzed 1,4-hydrophosphorylation of 1,3-dienes to produce allylphosphonates selectively and efficiently (Mirzaei, Han, & Tanaka, 2001).

  • Chemiluminescence Studies : Used in chemiluminescence studies to understand the kinetic and thermodynamic properties of certain reactions (Baumstark, Barrett, & Kral, 1982).

  • Synthesis and Hydrolysis of Cage Phosphoranes : Used in the synthesis of cage phosphoranes, leading to the study of their structure, hydrolysis, and rearrangement processes (Khasiyatullina et al., 2016).

  • Study of Configurational Stability : Investigated for its configurational stability in various phosphorus compounds through PMR spectra analysis (Fontal & Goldwhite, 1966).

  • Formation of Metal-Substituted Phosphoranes : Used in reactions with metal-carbonyl anions to form metal-substituted phosphoranes and coordination compounds (Malisch & Kuhn, 1974).

  • Mass Spectrometry Studies : Utilized in mass spectrometry to establish dissociative ionization paths in certain cyclic phosphites (Efremov et al., 1972).

  • Analysis of Biodiesel Production : Used for rapid analysis of biodiesel mixtures, characterizing conversion processes and hydroxyl group composition (Nagy, Foston, & Ragauskas, 2010).

  • Study of Ambident Electrophilicity : Investigated for its behavior as an ambident electrophile in reactions with various nucleophiles (Ashkenazi et al., 2008).

  • NMR Analysis of Biodiesel Glycerols : Applied in P-31-NMR analysis for determining substitution patterns on partially esterified glycerols in biodiesel (Nagy, Alleman, Dyer, & Ragauskas, 2009).

Safety And Hazards

The compound should be handled with care as it can cause skin and eye irritation . In case of contact with skin or eyes, rinse thoroughly with water .

properties

IUPAC Name

4,4,5,5-tetramethyl-1,3,2-dioxaphospholan-2-ium 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVBQXVOGPKEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O[P+](=O)O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461865
Record name 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

CAS RN

16352-18-4
Record name 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide
Reactant of Route 2
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Citations

For This Compound
43
Citations
H Yasuda, M Sumitani, K Lee, T Araki… - Macromolecules, 1982 - ACS Publications
Ring-opening polymerization of an unsubstituted cyclic phosphate, 2-methoxy-1, 3, 2-dioxaphospholane 2-oxide, by catalysis of tertiary amines gave a linear high polymer of Mn= 5 x …
Number of citations: 17 pubs.acs.org
F Mirzaei, LB Han, M Tanaka - Tetrahedron Letters, 2001 - Elsevier
Palladium-catalyzed 1,4-hydrophosphorylation of 1,3-dienes efficiently takes place with 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide HP(O)(OCMe 2 CMe 2 O ) to afford the …
Number of citations: 56 www.sciencedirect.com
E Breuer, R Karaman, D Gibson… - Phosphorus, Sulfur, and …, 1989 - Taylor & Francis
The reaction of 2-benzoyl-2-oxo-4,4,5,5–tetramethyl [1,3,2] dioxaphospholane (3) with hydroxylamine yields the corresponding E oxime (E-4) and benzonitrile (5), which arises from …
Number of citations: 2 www.tandfonline.com
LB Han, F Mirzaei, CQ Zhao… - Journal of the American …, 2000 - ACS Publications
Transition metal-catalyzed addition reactions of heteroatom compounds across unsaturated carbon linkages are emerging rapidly as one of the most powerful tools for constructing …
Number of citations: 146 pubs.acs.org
E Hatzakis, P Dais - Journal of agricultural and food chemistry, 2008 - ACS Publications
A method for moisture determination in olive oil using 31 P NMR spectroscopy is developed. This method is based on the replacement of the hydrogen atoms of water molecules with …
Number of citations: 44 pubs.acs.org
N Ashkenazi, Y Karton, Y Segall - Tetrahedron letters, 2004 - Elsevier
Reactions of cyclic phosphate triesters, such as 2-ethoxy-1,3,2-dioxaphospholane 2-oxide, with Grignard reagents such as phenyl-, alkyl-, ethynyl-, and allyl-magnesium halides result …
Number of citations: 22 www.sciencedirect.com
K Barta, G Franciò, W Leitner… - Advanced Synthesis …, 2008 - Wiley Online Library
Palladium‐catalysed monophosphorylation of (R)‐2,2′‐bisperfluoroalkanesulfonates of BINOL (R F =CF 3 or C 4 F 9 ) by a diaryl phosphinate [Ar 2 P(O)H] followed by phosphine …
Number of citations: 57 onlinelibrary.wiley.com
MO Shulyupin, G Franciò… - … Synthesis & Catalysis, 2005 - Wiley Online Library
Regioselective and stereoselective hydrophosphorylation of vinylarenes 1 with pinacol H‐phosphonate 2 can be achieved with transition metal catalysts. The use of rhodium catalysts …
Number of citations: 44 onlinelibrary.wiley.com
L Feriancová, I Kmentová, M Micjan, M Pavúk, M Weis… - Materials, 2021 - mdpi.com
A series of bithienyl-terminated surfactants with various alkyl chain lengths (from C8 to C13) and phosphono or chlorodimethylsilyl anchoring groups were synthesized by palladium-…
Number of citations: 4 www.mdpi.com
A Skarżyńska, M Siczek - Inorganica Chimica Acta, 2009 - Elsevier
The reaction of the hydrospirophosphorane HP(OCMe 2 CMe 2 O) 2 ligand or the five-membered cyclic hydrogen phosphonate HP(O)(OCMe 2 CMe 2 O) ligand with the ReOCl 3 (…
Number of citations: 3 www.sciencedirect.com

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